(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C24H16F3N3O3S and its molecular weight is 483.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide is a complex organic molecule with potential therapeutic applications. Its structure combines elements known for biological activity, including the benzo[d][1,3]dioxole and thiazole moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole : Often associated with antioxidant and anti-inflammatory properties.
- Pyridine : Known for its role in various pharmacological activities including antimicrobial and antitumor effects.
- Thiazole : Exhibits diverse biological activities such as antifungal and antibacterial properties.
Antimicrobial Properties
Research has indicated that derivatives of compounds containing benzo[d][1,3]dioxole and thiazole exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Compound | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
Compound A | S. aureus | 5.0 | |
Compound B | E. coli | 10.0 | |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-... | TBD | TBD | TBD |
Anticancer Activity
The compound has shown promise in preliminary studies as an anticancer agent. In vitro assays indicated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Compounds with similar structural features have been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Screening : A series of benzo[d][1,3]dioxole derivatives were tested against Plasmodium falciparum, showing promising antimalarial activity with IC50 values ranging from 4.98 µM to 18.19 µM .
- Anticancer Research : A study evaluated a library of thiazole-containing compounds for their ability to induce apoptosis in cancer cells, highlighting the role of benzo[d][1,3]dioxole moieties in enhancing cytotoxicity .
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O3S/c25-24(26,27)17-4-1-5-20-22(17)29-23(34-20)30(13-16-3-2-10-28-12-16)21(31)9-7-15-6-8-18-19(11-15)33-14-32-18/h1-12H,13-14H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVJEMQDNGWITB-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。